7-Chloro-3-(trifluoromethyl)isoquinoline
Description
7-Chloro-3-(trifluoromethyl)isoquinoline is a heterocyclic compound featuring a chloro substituent at position 7 and a trifluoromethyl (CF₃) group at position 3 of the isoquinoline scaffold. Isoquinolines are pivotal in medicinal chemistry and materials science due to their structural versatility and bioactivity. The CF₃ group enhances lipophilicity and metabolic stability, while the chloro substituent modulates electronic properties, making this compound a candidate for drug development and optoelectronic applications .
Properties
CAS No. |
2137624-23-6 |
|---|---|
Molecular Formula |
C10H5ClF3N |
Molecular Weight |
231.60 g/mol |
IUPAC Name |
7-chloro-3-(trifluoromethyl)isoquinoline |
InChI |
InChI=1S/C10H5ClF3N/c11-8-2-1-6-4-9(10(12,13)14)15-5-7(6)3-8/h1-5H |
InChI Key |
GWQGCBXWFBRACS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=CN=C(C=C21)C(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 7-Chloro-3-(trifluoromethyl)isoquinoline can be achieved through various methods. One common approach involves the reaction of 2-methylbenzonitrile with trifluoroacetonitrile under basic conditions . Another method includes the use of cyclization and cycloaddition reactions, displacements of halogen atoms, and direct fluorinations . Industrial production methods often utilize metal-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, which involves the use of boron reagents .
Chemical Reactions Analysis
7-Chloro-3-(trifluoromethyl)isoquinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the isoquinoline ring.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Cross-Coupling Reactions: The compound can participate in metal-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include oxidizing agents, reducing agents, nucleophiles, and metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Chloro-3-(trifluoromethyl)isoquinoline has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-Chloro-3-(trifluoromethyl)isoquinoline involves its interaction with specific molecular targets and pathways. The incorporation of fluorine atoms can enhance the compound’s ability to interact with biological targets, such as enzymes and receptors . The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- 7-Chloro vs. 4-Chloro Derivatives: 7-Bromo-3-chloroisoquinoline (A207876) replaces CF₃ with Br at position 3. 4-Chloro-7-trifluoromethylquinoline (A227279) positions Cl and CF₃ on a quinoline backbone. Quinoline’s nitrogen at position 1 (vs. isoquinoline’s position 2) alters π-electron distribution, affecting binding in biological targets .
Trifluoromethyl Positional Isomers :
Substituent Type and Physicochemical Properties
- Key Observations :
- CF₃ groups induce greater deshielding in NMR than Cl or esters, aiding structural elucidation.
- Esters at C3 lower melting points compared to CF₃ due to reduced crystallinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
